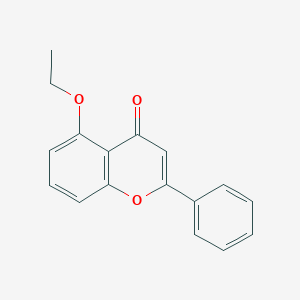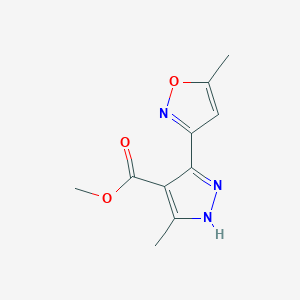
4-Ethoxy-5H-1-benzoxepin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethoxy-1-benzoxepin-2(5H)-one is an organic compound that belongs to the class of benzoxepins Benzoxepins are heterocyclic compounds containing a benzene ring fused to an oxepin ring The ethoxy group at the fourth position and the ketone group at the second position are characteristic features of this compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-1-benzoxepin-2(5H)-one typically involves the following steps:
-
Formation of the Benzoxepin Ring: : The benzoxepin ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxybenzaldehyde derivative and an appropriate alkyne or alkene. The reaction is usually catalyzed by a Lewis acid, such as aluminum chloride, under reflux conditions.
-
Introduction of the Ethoxy Group: : The ethoxy group can be introduced through an etherification reaction. This involves reacting the intermediate benzoxepin compound with an ethylating agent, such as ethyl iodide, in the presence of a base, such as potassium carbonate, under anhydrous conditions.
-
Oxidation to Form the Ketone: : The final step involves the oxidation of the intermediate compound to introduce the ketone group at the second position. This can be achieved using an oxidizing agent, such as potassium permanganate or chromium trioxide, under controlled conditions.
Industrial Production Methods
Industrial production of 4-Ethoxy-1-benzoxepin-2(5H)-one may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethoxy-1-benzoxepin-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives using strong oxidizing agents.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Addition: The compound can participate in addition reactions with electrophiles or nucleophiles, particularly at the double bonds in the benzoxepin ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Alkyl halides, acyl halides, or sulfonyl chlorides in the presence of a base.
Addition: Electrophiles such as halogens or nucleophiles such as amines under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or other oxidized derivatives.
Reduction: Alcohols or other reduced derivatives.
Substitution: Compounds with different functional groups replacing the ethoxy group.
Addition: Adducts formed by the addition of electrophiles or nucleophiles to the benzoxepin ring.
Wissenschaftliche Forschungsanwendungen
4-Ethoxy-1-benzoxepin-2(5H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as anti-inflammatory, analgesic, or anticancer activities. It may serve as a lead compound for the development of new therapeutic agents.
Materials Science: The compound can be used as a building block for the synthesis of novel materials with unique electronic, optical, or mechanical properties.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules, including natural products and pharmaceuticals.
Biological Research: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential biological effects.
Wirkmechanismus
The mechanism of action of 4-Ethoxy-1-benzoxepin-2(5H)-one depends on its specific application. In medicinal chemistry, the compound may exert its effects through:
Molecular Targets: The compound may interact with specific enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects.
Pathways Involved: The compound may influence various biochemical pathways, such as inflammatory pathways, cell signaling pathways, or metabolic pathways, resulting in its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
4-Ethoxy-1-benzoxepin-2(5H)-one can be compared with other benzoxepin derivatives, such as:
4-Methoxy-1-benzoxepin-2(5H)-one: Similar structure but with a methoxy group instead of an ethoxy group. It may have different reactivity and biological properties.
4-Propoxy-1-benzoxepin-2(5H)-one: Similar structure but with a propoxy group. It may exhibit different solubility and pharmacokinetic properties.
4-Hydroxy-1-benzoxepin-2(5H)-one: Similar structure but with a hydroxy group. It may have different hydrogen bonding capabilities and reactivity.
Eigenschaften
CAS-Nummer |
186135-55-7 |
|---|---|
Molekularformel |
C12H12O3 |
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
4-ethoxy-5H-1-benzoxepin-2-one |
InChI |
InChI=1S/C12H12O3/c1-2-14-10-7-9-5-3-4-6-11(9)15-12(13)8-10/h3-6,8H,2,7H2,1H3 |
InChI-Schlüssel |
OEFXMXAQWZPQHZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=O)OC2=CC=CC=C2C1 |
Kanonische SMILES |
CCOC1=CC(=O)OC2=CC=CC=C2C1 |
Synonyme |
1-Benzoxepin-2(5H)-one,4-ethoxy-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Furo[2,3-b]pyridine-6-carbaldehyde](/img/structure/B63691.png)


![(S)-2-Amino-3-(6-chloroimidazo[1,2-b]pyridazin-2-yl)propanoicacid](/img/structure/B63696.png)







![3,3-dimethyl-2H-furo[2,3-b]pyridine](/img/structure/B63710.png)
